
Aflatoxicol H1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aflatoxicol H1 is a secondary metabolite derived from aflatoxins, which are toxic compounds produced by certain species of the Aspergillus fungus, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food and feed products . This compound, specifically, is a hydroxylated metabolite of aflatoxin B1, and it retains significant toxicological properties .
Métodos De Preparación
The synthesis of aflatoxicol H1 typically involves the biotransformation of aflatoxin B1 by microbial or enzymatic processes. This biotransformation can be achieved using specific strains of bacteria or fungi that possess the necessary enzymatic machinery to hydroxylate aflatoxin B1 .
Análisis De Reacciones Químicas
Aflatoxicol H1 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include strong acids, alkalis, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include various hydroxylated and epoxidized derivatives .
Aplicaciones Científicas De Investigación
Aflatoxicol H1 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of aflatoxicol H1 involves its interaction with cellular DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenic processes . The primary molecular targets include liver cells, where the compound exerts its hepatotoxic effects .
Comparación Con Compuestos Similares
Aflatoxicol H1 is similar to other aflatoxin metabolites, such as aflatoxin M1, aflatoxin B2a, and aflatoxin Q1 . it is unique in its specific hydroxylation pattern and its potent toxicological properties . Unlike some other aflatoxin metabolites, this compound retains significant carcinogenic potential, making it a critical compound for toxicological studies .
Propiedades
Número CAS |
55446-27-0 |
|---|---|
Fórmula molecular |
C17H14O7 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
(3S,7R)-14,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
InChI |
InChI=1S/C17H14O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-8,17-19H,4H2,1H3/t6-,7?,8?,17+/m0/s1 |
Clave InChI |
DXHISSPCCTYLIS-OVQSAGKNSA-N |
SMILES isomérico |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
SMILES canónico |
COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


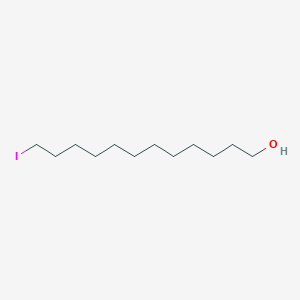

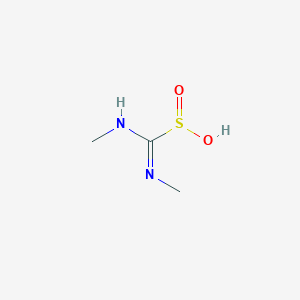
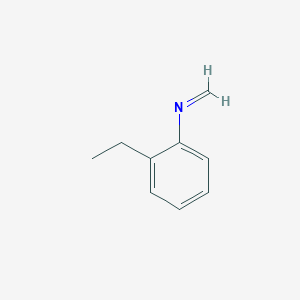
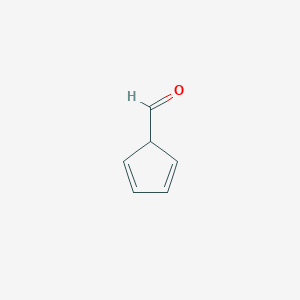
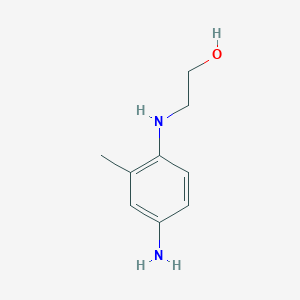
silane](/img/structure/B14628319.png)
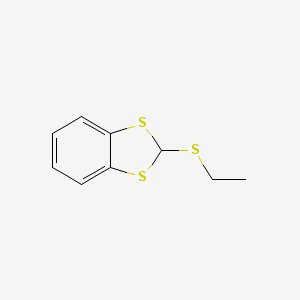
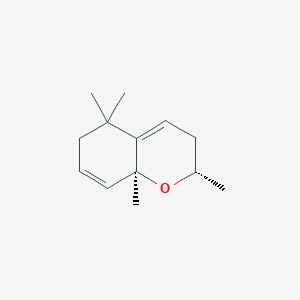
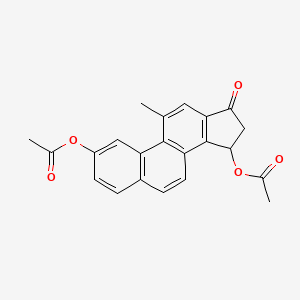
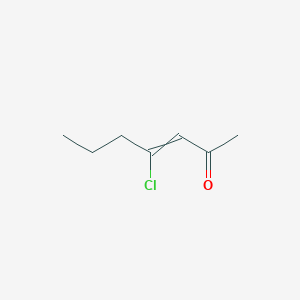
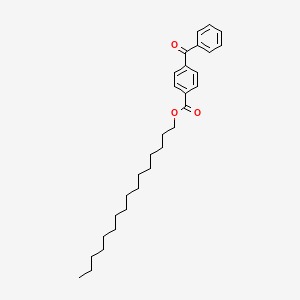
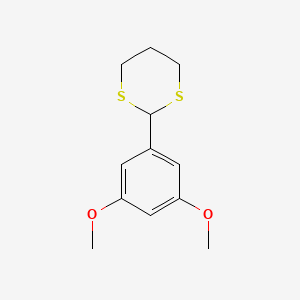
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
